(1-Methyl-1H-indol-3-yl)methyl ethylcarbamate
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Overview
Description
(1-Methyl-1H-indol-3-yl)methyl ethylcarbamate is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-indol-3-yl)methyl ethylcarbamate typically involves the reaction of 1-methylindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-indol-3-yl)methyl ethylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, (1-Methyl-1H-indol-3-yl)methyl ethylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. They have been investigated for their anticancer, antiviral, and anti-inflammatory properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (1-Methyl-1H-indol-3-yl)methyl ethylcarbamate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 1-Methylindole-3-carboxaldehyde
- 1-(1-Methyl-1H-indol-3-yl)-1-ethanone
- N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Uniqueness
What sets (1-Methyl-1H-indol-3-yl)methyl ethylcarbamate apart from similar compounds is its unique combination of the indole and carbamate functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
68384-90-7 |
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Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
(1-methylindol-3-yl)methyl N-ethylcarbamate |
InChI |
InChI=1S/C13H16N2O2/c1-3-14-13(16)17-9-10-8-15(2)12-7-5-4-6-11(10)12/h4-8H,3,9H2,1-2H3,(H,14,16) |
InChI Key |
ALEIJKVYVQJFAV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)OCC1=CN(C2=CC=CC=C21)C |
Origin of Product |
United States |
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